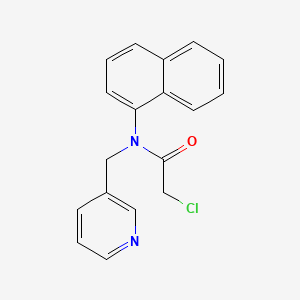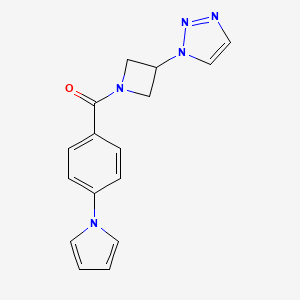![molecular formula C17H15NO7S2 B2434200 methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448035-04-8](/img/structure/B2434200.png)
methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a benzo[d][1,3]dioxole moiety, and a sulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the thiophene ring, and the sulfamoyl linkage. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the sulfamoyl linkage . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can yield amines .
Scientific Research Applications
Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer properties.
Medicine: Investigated as a potential therapeutic agent for cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate involves its interaction with molecular targets in cells. It is believed to exert its effects by binding to specific proteins or enzymes, thereby inhibiting their activity. This can lead to the disruption of cellular processes, such as cell division, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share structural similarities and have been evaluated for their antitumor activities.
Uniqueness
Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticancer agent sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 3-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7S2/c1-22-17(19)16-15(6-9-26-16)27(20,21)18-7-2-3-8-23-12-4-5-13-14(10-12)25-11-24-13/h4-6,9-10,18H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBXOYNRQFFTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
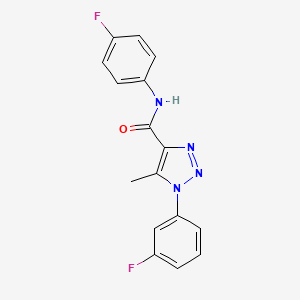
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2434118.png)
![2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2434120.png)
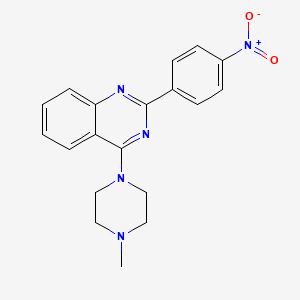
![4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434124.png)
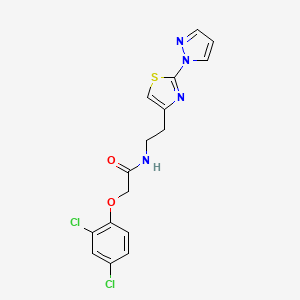
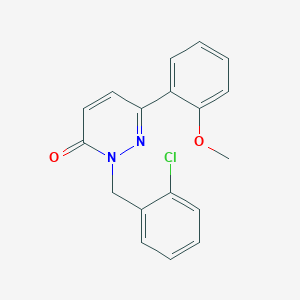
![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)
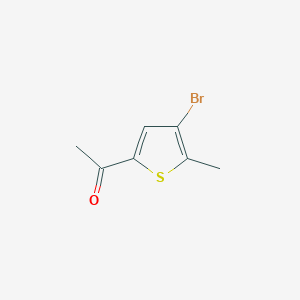
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434133.png)
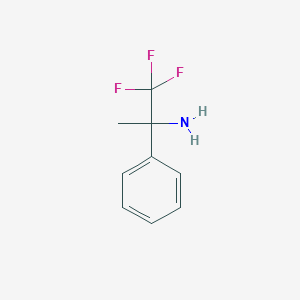
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)
